molecular formula C8H8ClNO B13480560 1-(2-Chloropyridin-3-yl)cyclopropan-1-ol

1-(2-Chloropyridin-3-yl)cyclopropan-1-ol

Cat. No.: B13480560
M. Wt: 169.61 g/mol
InChI Key: KWBMDUQCDOZDKX-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-yl)cyclopropan-1-ol is a chemical compound characterized by a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-3-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 2-chloropyridine with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a cost-effective and environmentally friendly production method .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloropyridin-3-yl)cyclopropan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Chloropyridin-3-yl)cyclopropan-1-amine
  • 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine hydrochloride
  • 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride

Uniqueness: 1-(2-Chloropyridin-3-yl)cyclopropan-1-ol is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(2-chloropyridin-3-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H8ClNO/c9-7-6(2-1-5-10-7)8(11)3-4-8/h1-2,5,11H,3-4H2

InChI Key

KWBMDUQCDOZDKX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(N=CC=C2)Cl)O

Origin of Product

United States

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